Cas no 1266205-04-2 (1-(5-Bromo-4-methylpyridin-2-yl)cyclopropan-1-amine)
1-(5-Bromo-4-methylpyridin-2-yl)cyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(5-Bromo-4-methylpyridin-2-yl)cyclopropan-1-amine
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- MDL: MFCD18439881
- Inchi: 1S/C9H11BrN2/c1-6-4-8(9(11)2-3-9)12-5-7(6)10/h4-5H,2-3,11H2,1H3
- InChI Key: XQNHIAGGNCJEGA-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C=C1C)C1(CC1)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 179
- XLogP3: 1.1
- Topological Polar Surface Area: 38.9
1-(5-Bromo-4-methylpyridin-2-yl)cyclopropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B201300-25mg |
1-(5-Bromo-4-methylpyridin-2-yl)cyclopropan-1-amine |
1266205-04-2 | 25mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B201300-50mg |
1-(5-Bromo-4-methylpyridin-2-yl)cyclopropan-1-amine |
1266205-04-2 | 50mg |
$ 310.00 | 2022-06-07 | ||
| Matrix Scientific | 220684-1g |
1-(5-Bromo-4-methylpyridin-2-yl)cyclopropan-1-amine, 95% min |
1266205-04-2 | 95% | 1g |
$1865.00 | 2023-09-06 | |
| Matrix Scientific | 220684-5g |
1-(5-Bromo-4-methylpyridin-2-yl)cyclopropan-1-amine, 95% min |
1266205-04-2 | 95% | 5g |
$5983.00 | 2023-09-06 |
1-(5-Bromo-4-methylpyridin-2-yl)cyclopropan-1-amine Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 1-(5-Bromo-4-methylpyridin-2-yl)cyclopropan-1-amine
Introduction to 1-(5-Bromo-4-methylpyridin-2-yl)cyclopropan-1-amine and Its Significance in Modern Chemical Biology
1-(5-Bromo-4-methylpyridin-2-yl)cyclopropan-1-amine, a compound with the CAS number 1266205-04-2, represents a fascinating molecule in the realm of chemical biology. This compound, characterized by its unique structural motifs, has garnered significant attention due to its potential applications in pharmaceutical research and drug development. The nomenclature of the compound provides a rich insight into its chemical composition, with the 5-Bromo-4-methylpyridin-2-yl moiety suggesting a pyridine derivative that is both halogenated and alkylated, while the cyclopropan-1-amine component introduces a rigid three-membered ring structure. Such structural features often contribute to the molecule's biological activity and make it a valuable scaffold for further derivatization.
The CAS number 1266205-04-2 serves as a unique identifier for this compound, ensuring consistency and accuracy in scientific literature and databases. This standardized numbering system is crucial for researchers who need to reference specific chemical entities reliably. The presence of both bromine and methyl groups in the pyridine ring enhances the compound's reactivity, making it a versatile intermediate in synthetic chemistry. The cyclopropane ring, known for its strain energy, can influence electronic properties and biological interactions, often leading to interesting pharmacological effects.
In recent years, there has been growing interest in pyridine derivatives due to their diverse biological activities. Pyridines are ubiquitous in natural products and pharmaceuticals, often serving as key pharmacophores. The 5-Bromo-4-methylpyridin-2-yl substituent, in particular, has been explored in various contexts, including as a ligand in metal coordination complexes and as a building block for more complex organic molecules. The combination of bromine and methyl groups allows for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in modern drug discovery.
The cyclopropan-1-amine moiety adds an additional layer of complexity to the molecule. Cyclopropanes are known for their strained three-membered rings, which can be exploited to induce conformational constraints in drug molecules. This rigidity can improve binding affinity to biological targets and enhance metabolic stability. In particular, amine-functionalized cyclopropanes have been studied for their potential as protease inhibitors and kinase inhibitors. The amine group can also participate in hydrogen bonding interactions, further modulating the compound's biological profile.
Recent studies have highlighted the importance of 1-(5-Bromo-4-methylpyridin-2-yl)cyclopropan-1-amine in medicinal chemistry. Researchers have leveraged its structural features to develop novel compounds with therapeutic potential. For instance, derivatives of this molecule have been investigated for their antimicrobial properties, showing promise against resistant bacterial strains. The bromine atom serves as a handle for further modifications, allowing chemists to explore different substitution patterns and assess their impact on biological activity. Similarly, the methyl group can be replaced or modified to fine-tune the compound's interactions with biological targets.
The synthesis of 1-(5-Bromo-4-methylpyridin-2-yl)cyclopropan-1-amine involves multi-step organic transformations that highlight the ingenuity of synthetic chemists. Key steps often include halogenation of pyridine precursors followed by cyclopropanation reactions. Advances in catalytic systems have enabled more efficient and selective transformations, reducing byproduct formation and improving overall yields. These synthetic strategies are crucial for producing sufficient quantities of the compound for both research and potential clinical applications.
The biological evaluation of 1-(5-Bromo-4-methylpyridin-2-yl)cyclopropan-1-amine has revealed intriguing properties that warrant further exploration. In vitro assays have shown that this compound interacts with various enzymes and receptors, suggesting multiple potential therapeutic avenues. For example, its ability to inhibit certain kinases has been linked to anti-cancer effects, while its interaction with bacterial enzymes has led to promising results against infections. Such findings underscore the importance of structure-based drug design and highlight how modifications at specific positions can dramatically alter a molecule's pharmacological profile.
Future directions in the study of 1-(5-Bromo-4-methylpyridin-2-yl)cyclopropan-1-amine may include exploring its role in drug development pipelines. Preclinical studies could provide valuable insights into its safety and efficacy profiles before moving into human trials. Additionally, computational modeling techniques can be employed to predict how different substituents might affect the compound's behavior within biological systems. These approaches are increasingly integral to modern drug discovery efforts.
The broader significance of this compound lies in its representation of how structural complexity can be harnessed to create molecules with desirable biological properties. The interplay between chemists who design molecules like 1-(5-Bromo-4-methylpyridin-2-y)cyclopropan -1 -amine and biologists who study their effects forms an essential partnership in advancing medical science. As research continues to uncover new applications for this class of compounds,CAS number 1266205 -04 - 2 will undoubtedly remain a key reference point for scientists worldwide.
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